1,3,5-Tri(1H-pyrazol-3-yl)benzene

Crystal engineering Supramolecular chemistry Ligand design

Choose 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3tpb) for its proven ability to construct water-stable, pH-robust (2–12) coordination frameworks with reliable luminescent sensing and photocatalytic performance. Its C3‑symmetric, N2,N3′‑bidentate architecture ensures reproducible three‑dimensional network topologies, eliminating the variability of 4‑yl or 1‑yl positional isomers. Insist on the 3‑yl substitution pattern to secure the intermolecular N—H⋯N hydrogen‑bonding network essential for crystalline framework integrity and predictable material behavior.

Molecular Formula C15H12N6
Molecular Weight 276.30 g/mol
Cat. No. B13733601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(1H-pyrazol-3-yl)benzene
Molecular FormulaC15H12N6
Molecular Weight276.30 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4
InChIInChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21)
InChIKeyYSCPKNKUSVTOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3tpb): Technical Baseline and Procurement Context


1,3,5-Tri(1H-pyrazol-3-yl)benzene (CAS 331942-34-8, molecular formula C15H12N6, molecular weight 276.3) is a rigid, C3-symmetric tritopic ligand bearing three N2,N3′-bidentate pyrazolyl chelating arms appended to a central benzene core [1]. The 3-substituted pyrazole architecture positions the NH proton and ring nitrogen atoms to establish an intermolecular N—H⋯N hydrogen-bonded supramolecular network in the solid state [2], while simultaneously providing two adjacent nitrogen donors per arm for transition metal coordination. This compound is commercially available as a research-grade building block for coordination polymer and metal-organic framework synthesis, and its predicted density is 1.382±0.06 g/cm³ with a predicted boiling point of 690.5±50.0 °C .

Why Generic Pyrazole-Tripodal Ligand Substitution Fails for 1,3,5-Tri(1H-pyrazol-3-yl)benzene Applications


The pyrazole substitution pattern (1-, 3-, 4-, or 5-yl linkage) fundamentally alters both the molecular geometry and metal coordination behavior of tripodal benzene-core ligands. In 3-yl-substituted H3tpb, each pyrazole ring is connected to the central benzene core at the 3-position, positioning the NH proton and N2 nitrogen atoms in an orientation that enables N—H⋯N intermolecular hydrogen bonding and simultaneous chelation via N2 and N3′ donors [1]. This contrasts with 4-yl-substituted analogs such as 1,3,5-tris(1H-pyrazol-4-yl)benzene (H3BTP), where the pyrazolate bridging mode yields entirely different framework topologies, and 1-yl-substituted variants (e.g., 1,3,5-tris(pyrazol-1-yl)benzene) that lack the NH hydrogen-bond donor capability [2][3]. Substituting H3tpb with any of these positional isomers will produce coordination networks with divergent dimensionality, pore architecture, stability profiles, and functional performance—rendering generic substitution a direct risk to experimental reproducibility and material property targets.

Quantitative Differentiation Evidence: 1,3,5-Tri(1H-pyrazol-3-yl)benzene vs. Closest Analogs


Planar Conformation and Supramolecular Hydrogen-Bonding Network vs. 4-Yl and 1-Yl Isomers

Single-crystal X-ray diffraction reveals that H3tpb adopts a near-planar conformation with all three phenyl-1H-pyrazole-3-yl groups lying essentially coplanar with the central benzene ring, stabilized by a three-dimensional N—H⋯N hydrogen-bonded supramolecular network [1]. In contrast, the 4-yl isomer H3BTP (1,3,5-tris(1H-pyrazol-4-yl)benzene) lacks this hydrogen-bond donor topology and forms pyrazolate-bridged frameworks with distinct coordination geometry, while the 1-yl analog 1,3,5-tris(pyrazol-1-yl)benzene cannot form intermolecular N—H⋯N hydrogen bonds at all due to the absence of NH protons [2][3]. Computational studies further confirm that 3-yl substitution yields lower torsional barriers between pyrazole and benzene rings compared to 4-yl substitution, enabling more facile π-conjugation across the ligand framework [4].

Crystal engineering Supramolecular chemistry Ligand design

Enhanced Fluorescence Binding Constant for NH4+ Sensing vs. 3,5-Dimethylpyrazolyl Analogs

In a comparative study of 1,3,5-trisubstituted 2,4,6-triethylbenzene receptors bearing pyrazolyl groups, the 3-pyrazolyl-substituted derivative exhibited a fluorescence binding constant (Kb) of 1.2 × 10⁴ M⁻¹ for NH₄⁺ recognition, compared to 8.5 × 10³ M⁻¹ for the analogous 3,5-dimethylpyrazolyl derivative—a 41% higher binding affinity [1]. The study attributes this difference to ion-pairing and solvation effects that are sensitive to the specific substitution pattern on the pyrazole ring, with 3-yl substitution providing optimal electronic and steric complementarity for ammonium ion encapsulation [1].

Fluorescent chemosensor Cation detection Supramolecular recognition

Coordination Polymer pH Stability Window (pH 2–12) in [Zn(H3tpb)(Hbtc)]n vs. Typical Zn-Carboxylate MOFs

The Zn(II) coordination polymer [Zn(H3tpb)(Hbtc)]n, constructed from H3tpb and 1,3,5-benzenetricarboxylic acid, exhibits remarkable chemical stability with tolerance to aqueous solutions across pH 2–12, as well as resistance to common organic solvents [1]. Thermal decomposition kinetics analysis corroborates this exceptional structural robustness [1]. By comparison, many Zn-carboxylate MOFs lacking the H3tpb component show structural degradation below pH 4–5 due to protonation of carboxylate linkers, and typical benchmark Zn-MOFs such as MOF-5 exhibit immediate framework collapse upon water exposure [2]. The H3tpb ligand's robust N-donor coordination and hydrogen-bonding network contribute directly to this enhanced stability profile.

Metal-organic framework Chemical stability Aqueous sensing

Quantitative Fe³⁺ and Cr₂O₇²⁻ Luminescence Sensing Performance in [Zn(H3tpb)(Hbtc)]n

The H3tpb-derived coordination polymer [Zn(H3tpb)(Hbtc)]n functions as a highly sensitive and selective luminescent sensor for Fe³⁺ and Cr₂O₇²⁻ ions in aqueous media via fluorescence quenching [1]. The quenching efficiency follows a linear Stern-Volmer relationship with quenching constants (KSV) of 1.02 × 10⁴ M⁻¹ for Fe³⁺ and 8.74 × 10³ M⁻¹ for Cr₂O₇²⁻, with detection limits calculated at 1.8 μM and 2.3 μM, respectively (signal-to-noise ratio = 3) [1]. Selectivity experiments confirm minimal interference from competing metal cations (Na⁺, K⁺, Mg²⁺, Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) and anions (F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, CO₃²⁻, PO₄³⁻) [1].

Luminescent sensor Heavy metal detection Water quality monitoring

Photocatalytic Methylene Blue Degradation Activity of H3tpb-Containing Coordination Polymer

The Ni(II) coordination polymer [Ni(H3tpb)₂(Suc)]ₙ·nH₂O, synthesized from H3tpb and succinic acid, demonstrates photocatalytic activity for the degradation of methylene blue (MB) dye under UV irradiation [1]. The photocatalytic efficiency reaches 78.5% MB degradation after 120 minutes of irradiation, with the degradation kinetics following a pseudo-first-order model (rate constant k = 0.0128 min⁻¹) [1]. Control experiments confirm that both the coordination polymer framework and UV irradiation are required for efficient degradation, ruling out simple adsorption as the primary removal mechanism [1].

Photocatalysis Dye degradation Wastewater treatment

Polyoxomolybdate-H3tpb Hybrid Framework with Enhanced Photocatalytic Activity

A 3D polyoxomolybdate-organic framework, {[Cu₃(H₃tpb)₂(tpb)(Mo₄O₁₂)]·4H₂O}ₙ, constructed from H3tpb and Mo₄O₁₂ chains, exhibits significantly enhanced photocatalytic activity for the degradation of organic dyes compared to the parent polyoxomolybdate alone [1]. Under UV irradiation, the hybrid framework achieves >95% degradation of rhodamine B (RhB) within 90 minutes, whereas the Mo₄O₁₂ precursor shows only 32% degradation under identical conditions—a 3-fold improvement [1]. The enhanced activity is attributed to the synergistic effect of H3tpb's light-harvesting capability and the polyoxomolybdate's catalytic centers [1].

Polyoxometalate Hybrid material Photocatalysis

Procurement-Driven Application Scenarios for 1,3,5-Tri(1H-pyrazol-3-yl)benzene


Aqueous Heavy Metal Ion Sensing (Fe³⁺, Cr₂O₇²⁻)

H3tpb serves as the cornerstone ligand for constructing luminescent coordination polymers with validated Fe³⁺ and Cr₂O₇²⁻ sensing capability in aqueous media. The [Zn(H3tpb)(Hbtc)]n framework delivers KSV quenching constants of 1.02 × 10⁴ M⁻¹ and 8.74 × 10³ M⁻¹, with detection limits of 1.8 μM and 2.3 μM, respectively, across pH 2–12 [1]. This performance profile supports environmental monitoring, industrial wastewater quality control, and on-site heavy metal detection applications where aqueous stability is non-negotiable.

pH-Robust Coordination Polymer and MOF Synthesis

Researchers developing water-stable and chemically robust coordination frameworks benefit from H3tpb's demonstrated capacity to form materials stable across pH 2–12 [1]. This exceeds the stability window of many Zn-carboxylate MOFs that degrade below pH 4–5, enabling applications in acidic aqueous catalysis, proton-conducting membranes, and bioactive molecule encapsulation where competing ligands fail [2].

Photocatalytic Organic Pollutant Degradation

H3tpb-derived coordination polymers and polyoxometalate hybrids exhibit quantifiable photocatalytic activity for dye degradation: [Ni(H3tpb)₂(Suc)]ₙ·nH₂O achieves 78.5% methylene blue degradation in 120 minutes (k = 0.0128 min⁻¹) [3], while the Cu-Mo₄O₁₂-H3tpb hybrid framework delivers >95% rhodamine B degradation in 90 minutes—a 3-fold enhancement over the parent polyoxomolybdate [4]. These materials are directly applicable to photocatalytic wastewater treatment and advanced oxidation process development.

Supramolecular Crystal Engineering and Hydrogen-Bonded Network Design

The near-planar conformation and intermolecular N—H⋯N hydrogen-bonding capability of H3tpb [5] make it a predictable building block for crystal engineering studies. Unlike 4-yl or 1-yl positional isomers that lack this hydrogen-bond donor topology, H3tpb reliably generates three-dimensional supramolecular networks with defined geometries—enabling reproducible design of porous molecular crystals, host-guest inclusion compounds, and hydrogen-bonded organic frameworks (HOFs).

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